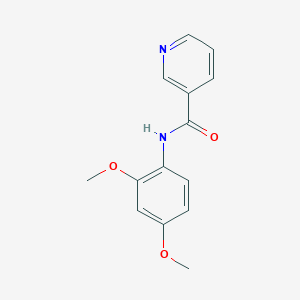

![molecular formula C16H20ClNO4 B5571596 1-[(3-chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid](/img/structure/B5571596.png)

1-[(3-chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-[(3-chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid" belongs to a class of organic molecules that are studied for their potential pharmaceutical applications. Similar compounds have been synthesized and analyzed for their antibacterial activity, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of chloro- and hydroxy-substituted cyclic amino groups with various carboxylic acids or their derivatives. For example, the synthesis of pyridonecarboxylic acids as antibacterial agents involves the preparation of compounds with amino- and/or hydroxy-substituted cyclic amino groups at certain positions, demonstrating the utility of these groups in medicinal chemistry (Egawa et al., 1984).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray diffraction and NMR studies to confirm the absolute configurations of key intermediates in the synthesis process. For instance, the synthesis of a functionalized cyclohexene skeleton was confirmed by two-dimensional NMR studies, highlighting the importance of structural analysis in organic synthesis (Cong & Yao, 2006).

Chemical Reactions and Properties

Chemical transformations of related compounds, such as 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives, involve reduction and acetylation reactions. These methods allow for the development of further chemical conversions, indicating the reactive flexibility of these molecules (Vasin et al., 2013).

Physical Properties Analysis

Physical properties such as thermal stability, solubility, and crystallinity can be characterized using techniques like thermal analysis, FTIR spectroscopy, and X-ray diffraction. For example, the study of 3-chloro-4-hydroxyphenylacetic acid salts with amines provided insights into the thermal stability and intermolecular interactions of these compounds (Tchibouanga & Jacobs, 2023).

Chemical Properties Analysis

The chemical properties of similar compounds are often determined by their reactivity in various organic reactions, including cycloadditions, rearrangements, and protective group strategies. For instance, the synthesis of β-amino acids through 1,3-dipolar cycloadditions highlights the versatility of these compounds in organic synthesis (Bach et al., 1994).

科学的研究の応用

Antibacterial Activity and Drug Synthesis

Research on pyridonecarboxylic acids as antibacterial agents highlights the synthesis and antibacterial activity of various compounds with structural similarities to 1-[(3-chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid. These studies have led to the identification of compounds with significant antibacterial properties, suggesting the potential use of related compounds in developing new antibacterial drugs. For example, the synthesis of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues demonstrated enhanced antibacterial activity, indicative of the potential pharmaceutical applications of such compounds (Egawa et al., 1984).

Synthesis of Potential Anticancer Agents

Another area of research involves the synthesis of compounds with potential anticancer properties. For instance, the study on the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines involved hydrolysis and chemical transformations leading to compounds evaluated for their effects on cell proliferation and survival in cancer models. These findings underscore the relevance of chemical synthesis in generating novel compounds for anticancer evaluation (Temple et al., 1983).

Chemical Transformations and Luminescence Studies

Research on 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives explores the synthesis and chemical transformations of these compounds. Such studies not only contribute to understanding the chemical properties of these molecules but also pave the way for the development of derivatives with specific luminescent and complex-forming properties, which could be useful in analytical chemistry and materials science (Vasin et al., 2013).

Environmental and Green Chemistry Applications

The development of environmentally benign chemical processes is another important application. For instance, the use of TEMPO-catalyzed alcohol oxidation systems showcases an approach to oxidizing alcohols to carbonyl compounds using recyclable reagents in environmentally friendly solvents. This method exemplifies the application of similar chemical structures in creating more sustainable and less hazardous chemical processes (Li & Zhang, 2009).

特性

IUPAC Name |

1-[2-(3-chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO4/c1-2-16(15(21)22)6-3-7-18(10-16)14(20)9-11-4-5-13(19)12(17)8-11/h4-5,8,19H,2-3,6-7,9-10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFDGKFWRRBZMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN(C1)C(=O)CC2=CC(=C(C=C2)O)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

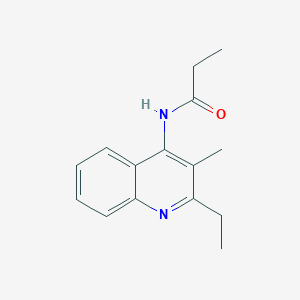

![N-(5-chloro-2-pyridinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5571517.png)

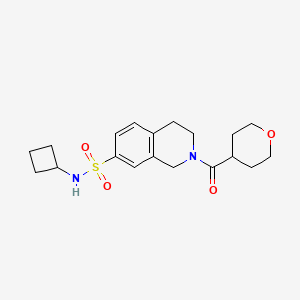

![(1S*,5R*)-3-[(3-ethyl-5-isoxazolyl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571534.png)

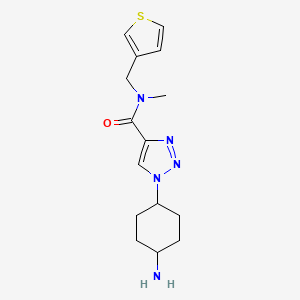

![2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5571542.png)

![2-(cyclopropylmethyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5571555.png)

![8-tert-butyl-2-(4-chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5571558.png)

![4-{4-[4-(diphenylacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5571565.png)

![4-[(4'-nitro-4-biphenylyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5571569.png)

![6-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5571612.png)

![1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-3-azepanamine hydrochloride](/img/structure/B5571617.png)

![2-(4-hydroxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5571634.png)